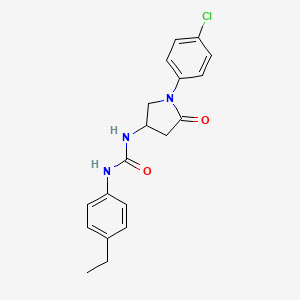
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex molecular structure and potential biological activities. This compound features a chlorophenyl group, a pyrrolidinone ring, and an ethylphenyl urea moiety, which may confer distinct pharmacological properties. This article aims to explore the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of this compound is C18H20ClN2O2, with a molecular weight of approximately 346.8 g/mol. The presence of the chlorophenyl and ethylphenyl groups suggests possible interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound is still in preliminary stages. However, initial studies indicate that it may interact with specific enzymes or receptors, potentially modulating their activity. Such interactions could lead to various biological effects, including enzyme inhibition and alterations in signal transduction pathways.
The proposed mechanisms by which this compound may exert its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could bind to particular receptors, influencing their activation or inhibition.
- Signal Transduction Alteration: Changes in cellular signaling pathways may occur as a result of the compound's interaction with biomolecules.
Research Findings
While comprehensive data on this specific compound is limited, related studies provide insights into its potential biological activities:
Case Studies and Related Compounds
- Antibacterial Activity : A study on structurally similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. These compounds were evaluated for their ability to inhibit urease and acetylcholinesterase (AChE), showing promising results in enzyme inhibition assays .
- Enzyme Inhibition : Compounds with similar structural features have been reported to exhibit strong inhibitory activity against urease, with IC50 values significantly lower than that of standard inhibitors . This suggests that this compound may also possess notable enzyme inhibitory properties.
Comparative Analysis
A comparative analysis of related compounds reveals distinct biological activities based on structural variations. The following table summarizes some key differences among similar compounds:
| Compound Name | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea | 887466-25-3 | C18H20ClN2O2 | Contains methoxy instead of ethoxy group |
| 1-(1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea | 954660-X | C18H20FN2O2 | Substituted fluorobenzene instead of chlorobenzene |
| 1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea | - | Varies | Different phenolic substitution pattern |
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-13-3-7-15(8-4-13)21-19(25)22-16-11-18(24)23(12-16)17-9-5-14(20)6-10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQCWWETYQTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














